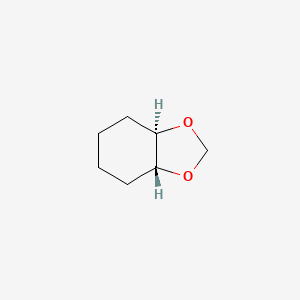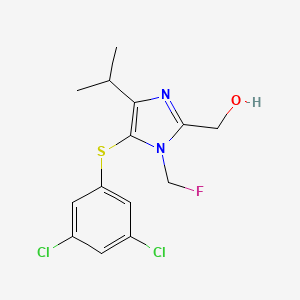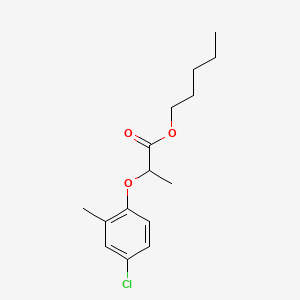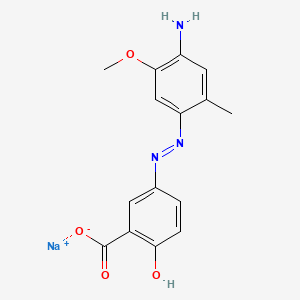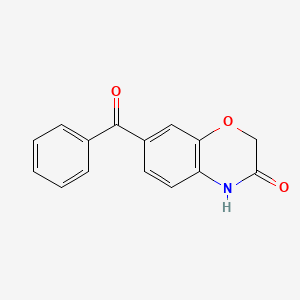
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- is a chemical compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization of o-aminophenol derivatives: This method involves the reaction of o-aminophenol with benzoyl chloride under acidic or basic conditions to form the benzoxazinone ring.
Condensation reactions: Another approach involves the condensation of benzoyl-substituted anilines with carbonyl compounds, followed by cyclization.
Industrial Production Methods
Industrial production of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as a pharmacophore for developing new drugs targeting various diseases.
Biological Studies: Investigating its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Exploring its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound can influence various cellular pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
3H-1,4-Benzoxazin-3(4H)-one: A parent compound with similar structural features.
7-Benzoyl-3H-1,4-benzoxazin-2-one: A closely related compound with slight structural differences.
Uniqueness
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- stands out due to its unique benzoyl substitution, which may confer distinct biological activities and chemical properties compared to other benzoxazinone derivatives.
Properties
CAS No. |
116337-58-7 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
7-benzoyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H11NO3/c17-14-9-19-13-8-11(6-7-12(13)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
TZRNVVWHEHJLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


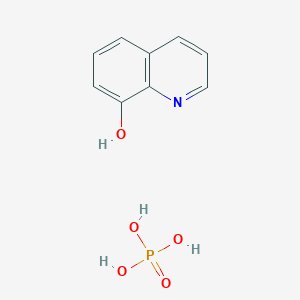
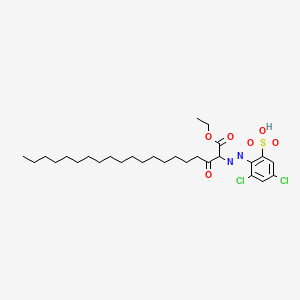

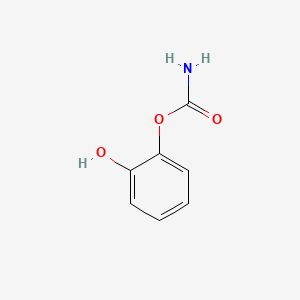
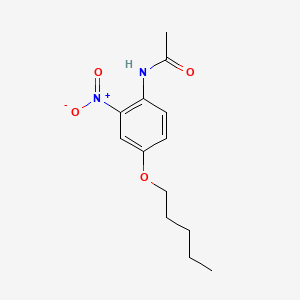
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)

![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)
